molecular formula C8H13N3O4 B12932797 Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate CAS No. 66450-65-5

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate

Cat. No.: B12932797
CAS No.: 66450-65-5
M. Wt: 215.21 g/mol
InChI Key: XEEWUNJALCJVRD-UHFFFAOYSA-N
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Description

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate is a synthetic organic compound with the molecular formula C8H13N3O4 and a molecular weight of 215.21 g/mol . This carbamate derivative features a hydantoin (2,5-dioxoimidazolidin) ring system, a structural motif prevalent in medicinal chemistry and pharmaceutical research. Compounds containing the 2,5-dioxoimidazolidin (hydantoin) moiety are subjects of ongoing scientific investigation and appear in patent literature related to the development of novel therapeutic agents . While the specific biological profile of this compound is not fully delineated, related structures with the hydantoin core are explored for their potential to interact with various biological targets. Researchers may find value in this chemical as a key intermediate or building block (synthon) for the synthesis of more complex molecules, particularly in the fields of drug discovery and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

66450-65-5

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

methyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate

InChI

InChI=1S/C8H13N3O4/c1-15-8(14)9-4-2-3-5-6(12)11-7(13)10-5/h5H,2-4H2,1H3,(H,9,14)(H2,10,11,12,13)

InChI Key

XEEWUNJALCJVRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCC1C(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amide esters to form the imidazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Yields 3-(2,5-dioxoimidazolidin-4-yl)propylamine and methanol via cleavage of the carbamate ester bond. This reaction parallels general carbamate hydrolysis mechanisms involving nucleophilic attack by hydroxide ions.

  • Acidic Hydrolysis : Produces methyl alcohol and a urea derivative, though this pathway is less common due to competing decomposition of the imidazolidinone ring .

Conditions :

Reaction TypeConditionsProducts
Basic Hydrolysis1M NaOH, 60°C, 4h3-(2,5-dioxoimidazolidin-4-yl)propylamine
Acidic Hydrolysis1M HCl, reflux, 2hMethyl alcohol + urea derivative

Nucleophilic Ring-Opening of the Imidazolidinone

The 2,5-dioxoimidazolidin-4-yl ring undergoes nucleophilic attack at the carbonyl groups:

  • Ammonolysis : Reacts with amines (e.g., methylamine) to form hydantoic acid derivatives. For example, treatment with benzylamine yields N-substituted hydantoins .

  • Thiolysis : Thiols (e.g., mercaptoethanol) selectively open the ring at the C5 carbonyl, generating thioester intermediates .

Mechanistic Insight :
The reaction proceeds via deprotonation of the imidazolidinone nitrogen, forming a resonance-stabilized enolate that attacks nucleophiles. This is supported by control experiments showing suppressed reactivity when the nitrogen is methylated .

Condensation and Cycloaddition Reactions

The compound participates in cyclocondensation with aldehydes or ketones:

  • With Formaldehyde : Forms spirocyclic derivatives under mild acidic conditions (pH 4–5) .

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) to yield bicyclic adducts .

Enzyme-Mediated Transformations

In biological systems, the carbamate group undergoes enzymatic hydrolysis:

  • Esterase Activity : Liver microsomes hydrolyze the methyl carbamate to release methanol, as confirmed via LC-MS analysis .

  • Interaction with Proteases : The imidazolidinone ring mimics peptide bonds, enabling competitive inhibition of enzymes like TACE (TNF-α converting enzyme) .

Stability and Side Reactions

  • Thermal Degradation : At temperatures >150°C, the compound decomposes into methyl isocyanate and imidazolidinone fragments.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the carbamate group, forming free amine and CO₂.

Scientific Research Applications

Medicinal Chemistry

Metalloproteinase Inhibition

One of the primary applications of methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate is its role as a metalloproteinase inhibitor. Metalloproteinases are enzymes that degrade various components of the extracellular matrix and are implicated in numerous diseases, including cancer metastasis and inflammatory conditions. The compound has shown potential in inhibiting specific metalloproteinases, which could lead to therapeutic benefits in treating diseases such as rheumatoid arthritis and certain types of cancer .

Case Study: Inhibition of MMP12

A study highlighted the efficacy of similar compounds in inhibiting MMP12, a specific type of metalloproteinase. The research indicated that modifications to the hydantoin scaffold could enhance binding affinity and specificity towards MMPs, suggesting that this compound may be optimized for greater therapeutic effect .

Anticonvulsant Activity

The hydantoin structure, which is a component of this compound, is known for its anticonvulsant properties. Compounds with this structure have been utilized in the development of drugs for epilepsy treatment. The compound's ability to modulate neuronal excitability presents a promising avenue for further research and development in anticonvulsant therapies .

Cosmetic Formulations

This compound has also been explored for use in cosmetic formulations. Its stability and effectiveness as an active ingredient can enhance skin care products by providing anti-inflammatory properties and improving skin hydration. Regulatory frameworks require thorough testing for safety and efficacy prior to market introduction, ensuring that such compounds meet consumer safety standards .

Synthesis and Structural Variability

The synthesis of this compound involves complex chemical processes that can yield various derivatives with potentially enhanced biological activities. Research has focused on creating systematically substituted hydantoins that serve as universal mimetic scaffolds, which can be tailored for specific biological targets .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInhibition of metalloproteinases; potential therapeutic usesEffective against MMP12; benefits in inflammatory diseases
Anticonvulsant ActivityModulation of neuronal excitability; potential epilepsy treatmentHydantoin derivatives show promise in epilepsy therapy
Cosmetic FormulationsActive ingredient for skin care products; anti-inflammatory propertiesRequires thorough safety testing before market
SynthesisCreation of diverse derivatives with enhanced biological activitySystematic substitution leads to improved efficacy

Mechanism of Action

The mechanism by which Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Heterocyclic Moieties

a) BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4, )
  • Structure: Contains a quinazolinone-furan hybrid linked to a benzyl carbamate group.
  • Synthesis : Prepared via BF3•OEt2-catalyzed cyclization in MeCN under reflux, followed by extraction with saturated KHCO3 .
b) 3-[5-(3,5-Dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]propyl carbamate (ECHEMI ID: 178979-31-2, )
  • Structure : Features a dichlorophenyl-thioimidazole core with a pyridinylmethyl group and propyl carbamate.
  • Reactivity : The dichlorophenyl group enhances lipophilicity and bioactivity, while the imidazole-thioether linkage may confer metal-binding properties.

Methyl Carbamate Derivatives in Pesticides

a) 3,4-Dimethylphenyl Methylcarbamate (Xylylcarb, )
  • Application : Insecticide targeting acetylcholinesterase.
  • Structure : Aromatic methyl groups enhance stability and membrane permeability.
  • Comparison : The target compound’s hydantoin-propyl chain may reduce volatility compared to xylylcarb’s planar aromatic system, affecting environmental persistence.
b) 3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate (Methiocarb, )
  • Function : Molluscicide and bird repellent.
  • Key Feature : The methylthio group increases electrophilicity, enhancing reactivity with biological thiols.
  • Divergence : The hydantoin ring in the target compound lacks sulfur-based reactivity, suggesting different modes of action.

Ionic Liquids with Carbamate Functionality

a) 3-(Triethoxysilyl)-propylammonium 3-(triethoxysilyl)-propyl carbamate (TESAC, )
  • Application : Reversible CO2 capture in environmental chemistry.
  • Design : Silylated amine-carbamate pairs enable tunable polarity and recyclability.
  • Contrast : Unlike the target compound, TESAC’s ionic liquid nature and siloxane groups prioritize solvent properties over bioactivity.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Application/Reactivity Source
Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate Hydantoin + propyl carbamate 2,5-dioxoimidazolidin-4-yl, methyl Likely BF3•OEt2 catalysis* Hypothesized: Bioactive agent Inferred
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate Quinazolinone-furan + carbamate Quinazolinone, furan, benzyl BF3•OEt2, MeCN, reflux Not specified
3,4-Dimethylphenyl Methylcarbamate (Xylylcarb) Aromatic methylcarbamate 3,4-dimethylphenyl Industrial carbamoylation Insecticide
TESAC Silylated ammonium carbamate Triethoxysilyl, carbamate CO2-reactive amine synthesis CO2 capture solvent

*Inferred from analogous syntheses in .

Research Findings and Insights

  • Synthetic Flexibility : Carbamates with hydantoin or heterocyclic cores often employ BF3•OEt2 or KOBut catalysts, enabling cyclization and regioselectivity .
  • Bioactivity Trends : Aromatic substituents (e.g., dichlorophenyl in ) enhance pesticidal activity, while hydantoin rings may target enzymes like dihydroorotate dehydrogenase in medicinal contexts.
  • Environmental Impact : Methyl carbamates with volatile aromatic groups (e.g., xylylcarb) pose higher ecological risks than polar hydantoin derivatives.

Notes

  • Limitations : Direct data on this compound is absent in the provided evidence; comparisons rely on structural analogs.
  • Research Gaps : Experimental validation of the target compound’s synthesis, reactivity, and bioactivity is needed.

Biological Activity

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate, identified by its CAS number 66450-65-5, is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 215.21 g/mol
  • Synonyms : Methyl [3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate

The structure features an imidazolidine ring which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of similar compounds exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • Compounds similar to this compound were tested against various Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.004 to 0.03 mg/mL, demonstrating a strong antibacterial effect compared to traditional antibiotics like ampicillin .
  • Antifungal Activity :
    • The antifungal properties were noted with MIC values between 0.004 and 0.06 mg/mL against several fungal strains.
    • The most sensitive strain was identified as Trichoderma viride, while Aspergillus fumigatus showed higher resistance .

The biological activity of this compound is believed to involve the following mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis.
  • Disruption of Fungal Melanin Biosynthesis : The compound may also interfere with polyketide synthase enzymes involved in melanin production in fungi .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results indicated that these compounds exhibited potent antibacterial activity against Enterobacter cloacae and Staphylococcus aureus, outperforming traditional antibiotics by up to 50 times in some cases .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay on normal human cells (MRC5) revealed that while the compounds exhibited strong antimicrobial properties, they maintained a favorable safety profile with low cytotoxic effects at therapeutic concentrations .

Data Summary

Activity Type MIC Range (mg/mL) Most Sensitive Strain Most Resistant Strain
Antibacterial0.004 - 0.03Enterobacter cloacaeE. coli
Antifungal0.004 - 0.06Trichoderma virideAspergillus fumigatus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate, and how can reaction efficiency be optimized?

  • The compound is typically synthesized via carbamate-forming reactions, such as the coupling of amines with chloroformates or carbonyldiimidazole-activated intermediates. Optimization involves controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis . Purification may employ reversed-phase chromatography with mobile phases like methanol/water mixtures adjusted to pH 5.5 using phosphoric acid, as described in pharmacopeial methods .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity, with imidazolidinone protons appearing as distinct singlets (~δ 4.5–5.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/water (70:30 v/v) and 0.1% trifluoroacetic acid (TFA) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical [M+H]+^+ = 258.25 g/mol) and fragmentation patterns .

Q. How can researchers elucidate the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) over 6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed imidazolidinone or carbamate cleavage products) using LC-MS/MS. Store the compound in amber vials at -20°C under nitrogen to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols by:

  • Using a common cell line (e.g., HEK-293 for enzyme inhibition studies).
  • Pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Validate findings with orthogonal assays (e.g., fluorescence-based activity assays vs. radiometric methods) .

Q. How can researchers mitigate solubility challenges in in vitro studies?

  • The compound’s poor aqueous solubility can be addressed via:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or water-miscible solvents (e.g., PEG-400) at biocompatible concentrations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in cellular assays .

Q. What methodologies are recommended for analyzing byproducts during large-scale synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
  • LC-MS/MS : Identify low-abundance byproducts (e.g., dimerization products or oxidation derivatives) with untargeted metabolomics workflows .
  • Quantum mechanical calculations : Predict byproduct structures using density functional theory (DFT) to guide isolation and characterization .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Molecular docking : Screen against target proteins (e.g., HDAC or kinase enzymes) using AutoDock Vina to predict binding affinities and active-site interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water model) to assess stability over 100-ns trajectories .
  • QSAR modeling : Corrogate structural features (e.g., carbamate linker length) with bioactivity data to guide analog design .

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